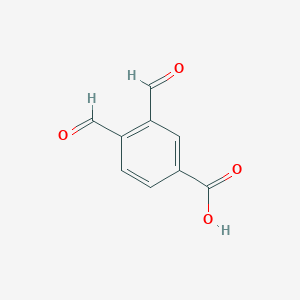
3,4-diformylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diformylbenzoic Acid: is an organic compound with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol It is a derivative of benzoic acid, characterized by the presence of two formyl groups at the 3 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diformylbenzoic Acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the Vilsmeier-Haack reaction, where 3,4-dimethoxybenzaldehyde is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diformylbenzoic Acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: 3,4-Dicarboxybenzoic acid
Reduction: 3,4-Dihydroxymethylbenzoic acid
Substitution: 3,4-Diformyl-5-nitrobenzoic acid, 3,4-Diformyl-5-chlorobenzoic acid
Scientific Research Applications
Chemistry: 3,4-Diformylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor in the synthesis of bioactive compounds. It may be used in the development of new drugs and therapeutic agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the design of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3,4-Diformylbenzoic Acid is primarily related to its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the aromatic ring more susceptible to electrophilic substitution reactions .
Comparison with Similar Compounds
3,4-Dimethylbenzoic Acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of formyl groups, leading to different reactivity and applications.
3,4-Dicarboxybenzoic Acid: Formed by the oxidation of 3,4-Diformylbenzoic Acid, with carboxyl groups replacing the formyl groups.
Uniqueness: this compound is unique due to the presence of two formyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Properties
Molecular Formula |
C9H6O4 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3,4-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-5H,(H,12,13) |
InChI Key |
NWWCNAWRIKVXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



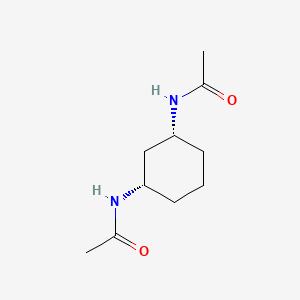
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
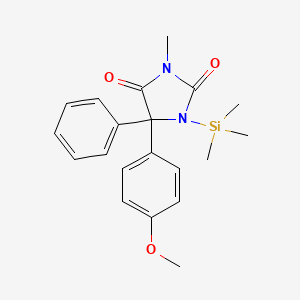

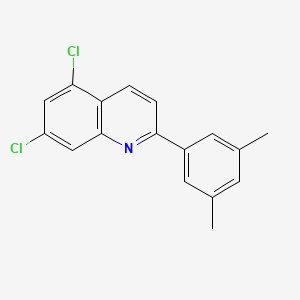
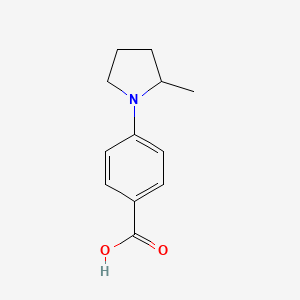

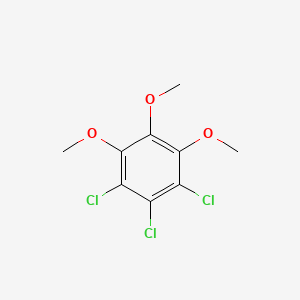


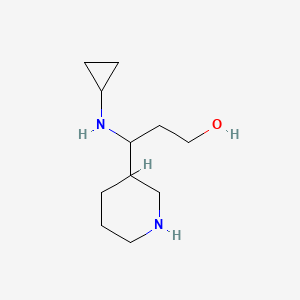

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
